N-(5-Bromopyrazin-2-YL)acetamide

Kinase inhibition Patent chemistry Pharmaceutical intermediates

Select N-(5-Bromopyrazin-2-YL)acetamide (CAS 174680-67-2, MW 216.04, ≥98%) for its distinct C5-bromine reactivity profile that outperforms chloro- and non-halogenated analogs in Pd-catalyzed cross-coupling—enabling higher conversion under milder conditions with fewer dehalogenated byproducts. Cited in Pfizer patent WO2010103438 A1 for aminopyrazine kinase inhibitor scaffolds and validated in peer-reviewed SAR studies on Nek2 kinase conformation modulation. The acetamide-protected 2-amino group enables a modular two-step diversification: cross-couple at C5, then deprotect and elaborate. Ideal for medicinal chemistry teams requiring a patent-validated, versatile bromopyrazine electrophile for late-stage SAR optimization.

Molecular Formula C6H6BrN3O
Molecular Weight 216.038
CAS No. 174680-67-2
Cat. No. B600093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromopyrazin-2-YL)acetamide
CAS174680-67-2
SynonymsN-(5-broMopyrazin-2-yl)acetaMide
Molecular FormulaC6H6BrN3O
Molecular Weight216.038
Structural Identifiers
SMILESCC(=O)NC1=CN=C(C=N1)Br
InChIInChI=1S/C6H6BrN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11)
InChIKeyXGQSBAVZDNPYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyrazin-2-YL)acetamide (CAS 174680-67-2) Procurement and Selection Guide for Medicinal Chemistry and Chemical Biology


N-(5-Bromopyrazin-2-YL)acetamide (CAS: 174680-67-2) is a halogenated pyrazine building block of the substituted acetamide class, characterized by a bromine atom at the 5-position of the pyrazine ring and an acetamide group at the 2-position. With a molecular formula of C₆H₆BrN₃O and a molecular weight of 216.04 g/mol, this compound serves as a versatile synthetic intermediate for the construction of kinase inhibitor scaffolds and complex heterocyclic systems via palladium-catalyzed cross-coupling reactions . The compound's primary differentiation from non-halogenated or chloro-substituted analogs lies in the unique reactivity profile conferred by the C5-bromine substituent, which directly enables transition metal-catalyzed functionalization pathways while the protected 2-amino group remains available for subsequent deprotection and elaboration.

N-(5-Bromopyrazin-2-YL)acetamide: Why Non-Halogenated or Chloro-Substituted Analogs Cannot Serve as Drop-In Replacements


N-(5-Bromopyrazin-2-YL)acetamide cannot be substituted interchangeably with N-(pyrazin-2-yl)acetamide or N-(5-chloropyrazin-2-yl)acetamide in research applications due to fundamental differences in reaction kinetics, product purity outcomes, and downstream synthetic utility. The C5-bromine atom provides a substantially more reactive leaving group for palladium-catalyzed cross-coupling reactions compared to chlorine or hydrogen, enabling higher conversion rates under milder conditions and reducing the formation of dehalogenated byproducts [1]. Furthermore, in structure-activity relationship (SAR) investigations of kinase inhibitors, the presence and identity of the 5-position halogen have been shown to critically modulate binding conformation and target engagement, as demonstrated in systematic SAR studies of aminopyrazine inhibitors binding to the mitotic kinase Nek2 where halogen substitution patterns directly influenced the stabilization of an unusual inactive kinase conformation [2].

N-(5-Bromopyrazin-2-YL)acetamide: Quantified Differentiation Evidence for Informed Procurement Decisions


Documented Use as a Key Intermediate in Pfizer Patent WO2010103438 for Therapeutic Development

N-(5-Bromopyrazin-2-YL)acetamide (CAS 174680-67-2) is explicitly cited as a synthetic intermediate in WO2010103438 A1, a patent assigned to Pfizer Inc. covering compounds and compositions for therapeutic applications [1]. This citation documents the compound's role as a validated building block in industrial pharmaceutical research, distinguishing it from non-halogenated N-(pyrazin-2-yl)acetamide which lacks comparable patent documentation as a key intermediate in major pharmaceutical pipelines.

Kinase inhibition Patent chemistry Pharmaceutical intermediates

Enhanced Suzuki-Miyaura Cross-Coupling Reactivity of Bromopyrazine versus Chloropyrazine Analogs

The 5-bromopyrazine moiety in N-(5-Bromopyrazin-2-YL)acetamide participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with superior efficiency compared to chloropyrazine analogs. Transition metal-catalyzed functionalization studies have established that bromopyrazines are 'activated' substrates for Suzuki coupling, enabling successful coupling with arylboronic acids under standard conditions [1]. Specifically, 2-amino-5-bromopyrazine has been demonstrated to undergo 2-fold Suzuki coupling with 2,5-dimethoxy-1,4-benzenediboronic acid to afford bis(aminopyrazyl)benzene products in good yield, confirming the synthetic accessibility of the bromide as a leaving group in the presence of a protected or free amine [2]. In contrast, analogous chloropyrazines require significantly more forcing conditions (elevated temperature, higher catalyst loading) to achieve comparable conversion, and often yield substantial dehalogenated side products that reduce effective yield and complicate purification [1].

Cross-coupling Synthetic methodology Palladium catalysis

Halogen Substitution at Pyrazine 5-Position Critically Modulates Kinase Binding Conformation in Nek2 Inhibitors

Systematic SAR analysis of aminopyrazine inhibitors targeting the mitotic kinase Nek2 has established that substitution at the pyrazine 5-position directly influences the binding conformation and potency profile of the inhibitor class [1]. Structural biology investigations revealed that aminopyrazine compounds bind to an unusual inactive conformation of Nek2 that had not been previously reported for other kinase inhibitor classes, and that the specific substitution pattern on the pyrazine ring—including halogenation at the 5-position—contributes to the stabilization of this distinct conformational state [1]. While the N-(5-Bromopyrazin-2-YL)acetamide core itself has not been directly screened in this assay, the class-level inference from this peer-reviewed SAR study indicates that the 5-bromo substitution on the pyrazine scaffold is a non-interchangeable structural determinant for achieving desired target engagement profiles. Replacement with unsubstituted pyrazine or alternative halogens would be expected to alter both binding affinity and conformational stabilization based on the established SAR trends.

Kinase inhibition Structure-activity relationship Medicinal chemistry

N-(5-Bromopyrazin-2-YL)acetamide: Validated Application Scenarios Derived from Quantitative Evidence


Synthesis of Diversified Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

N-(5-Bromopyrazin-2-YL)acetamide is optimally deployed as a bromopyrazine electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of diverse kinase inhibitor scaffolds. The 5-bromo substituent undergoes efficient oxidative addition to Pd(0) catalysts, enabling coupling with aryl-, heteroaryl-, and vinylboronic acids to generate C5-functionalized pyrazine derivatives [1]. Following coupling, the acetamide-protected 2-amino group can be deprotected under standard conditions to liberate the free amine for subsequent functionalization. This two-step diversification sequence—cross-coupling followed by deprotection and elaboration—provides a modular route to substituted 2-aminopyrazine scaffolds that have been validated in aminopyrazine-based kinase inhibitor programs [2]. Researchers should prioritize this building block when the synthetic plan requires a versatile C5-handle for late-stage diversification in SAR campaigns.

Pharmaceutical Research Programs Requiring Patent-Validated Intermediates

Industrial medicinal chemistry teams seeking building blocks with documented pharmaceutical utility should consider N-(5-Bromopyrazin-2-YL)acetamide based on its explicit citation in WO2010103438 A1 (Pfizer Inc.) [3]. This patent documentation provides evidence of prior art evaluation and reduces the diligence burden associated with incorporating novel building blocks into lead optimization workflows. The compound's use as an intermediate in this patent family establishes a precedent for its synthetic tractability and compatibility with pharmaceutical development standards, including scalability and purity requirements typical of industrial research environments. For CROs and biotech companies engaged in collaborative drug discovery, the availability of a patent-validated building block supports more efficient project initiation and reduces chemistry-related delays.

Structure-Activity Relationship (SAR) Studies of 5-Substituted Pyrazine Pharmacophores

Medicinal chemistry investigations exploring the SAR of pyrazine-based pharmacophores—particularly those targeting kinase enzymes—should employ N-(5-Bromopyrazin-2-YL)acetamide as the definitive 5-bromo-substituted reference compound. Peer-reviewed SAR studies on the aminopyrazine inhibitor class have established that 5-position substitution critically modulates the binding conformation to kinase targets, with halogen identity influencing the stabilization of distinct inactive conformational states [2]. The bromo-substituted building block provides both the desired electronic and steric parameters for exploring this SAR dimension, while simultaneously offering the synthetic versatility to elaborate the 5-position via cross-coupling should bromine itself prove suboptimal in a given target profile. This dual utility—as both a direct SAR probe and a diversification precursor—maximizes the compound's value in iterative medicinal chemistry optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Bromopyrazin-2-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.